molecular formula C10H21ClN2O2 B8056832 tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate;hydrochloride

tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate;hydrochloride

Cat. No.: B8056832
M. Wt: 236.74 g/mol
InChI Key: RYHBULZGXHADRD-KZYPOYLOSA-N
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Description

tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate;hydrochloride is a chemical compound that features a tert-butyl group attached to a carbamate moiety, which is further linked to a cyclopentyl ring with an amino group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate;hydrochloride typically involves the following steps:

    Formation of the Carbamate: The initial step involves the reaction of tert-butyl chloroformate with (1R,3S)-3-aminocyclopentanol to form the corresponding carbamate.

    Cyclization: The intermediate product undergoes cyclization to form the cyclopentyl ring.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include signal transduction pathways that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ((1R,3S)-3-aminocyclohexyl)carbamate hydrochloride
  • tert-Butyl ((1R,3S)-3-aminocycloheptyl)carbamate hydrochloride

Uniqueness

tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate;hydrochloride is unique due to its specific cyclopentyl ring structure, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound in the synthesis of complex molecules and in the study of biochemical pathways.

Properties

IUPAC Name

tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8;/h7-8H,4-6,11H2,1-3H3,(H,12,13);1H/t7-,8+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHBULZGXHADRD-KZYPOYLOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1627181-42-3
Record name rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride
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